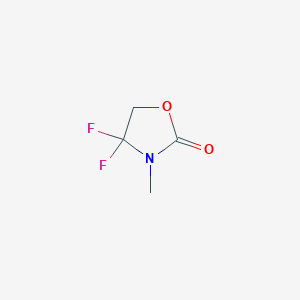

4,4-Difluoro-3-methyl-2-oxazolidinone

説明

Structure

3D Structure

特性

分子式 |

C4H5F2NO2 |

|---|---|

分子量 |

137.08 g/mol |

IUPAC名 |

4,4-difluoro-3-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H5F2NO2/c1-7-3(8)9-2-4(7,5)6/h2H2,1H3 |

InChIキー |

FPRBEDQINLEHER-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)OCC1(F)F |

製品の起源 |

United States |

Electrochemical Research of Difluorinated 3 Methyl 2 Oxazolidinones in Energy Storage Systems

Investigation of 4,4-Difluoro-3-methyl-2-oxazolidinone as an Electrolyte Component in Lithium Batteries

The introduction of fluorine atoms into the molecular structure of organic solvents can significantly alter their physical and electrochemical properties. In the context of 3-methyl-2-oxazolidinone, difluorination has been explored as a strategy to improve its characteristics for use in lithium battery electrolytes. Research has specifically examined a mixture of difluorinated 3-methyl-2-oxazolidinone (DFNMOmix), which comprises 4,4'-difluoro-3-methyl-2-oxazolidinone (4,4'-DFNMO) and 4,5-difluoro-3-methyl-2-oxazolidinone (4,5-DFNMO) in a 3:7 molar ratio. researchgate.net

In a study by Nanbu et al. (2010), the physical properties of a difluorinated NMO mixture (DFNMOmix) were compared to the non-fluorinated NMO and propylene (B89431) carbonate (PC), a common electrolyte solvent. researchgate.net The DFNMOmix exhibited a higher dynamic viscosity and a lower ionic conductivity when used as a solvent for a 1 mol dm⁻³ LiPF₆ electrolyte solution at 25°C. researchgate.net

Table 1: Dynamic Viscosity and Ionic Conductivity of 1 mol dm⁻³ LiPF₆ Electrolyte Solutions at 25°C

| Solvent | Dynamic Viscosity (mPa·s) | Ionic Conductivity (mS·cm⁻¹) |

|---|---|---|

| DFNMOmix | 12.8 | 2.5 |

| NMO | 4.5 | 8.8 |

| PC | 5.2 | 6.7 |

The higher viscosity and lower conductivity of the electrolyte containing DFNMOmix are factors that can impact the internal resistance and rate performance of batteries. researchgate.net

Anodic stability is a crucial characteristic for electrolyte solvents, particularly in high-voltage lithium-ion batteries. The introduction of fluorine, an electron-withdrawing element, into the structure of NMO was anticipated to enhance its anodic stability. researchgate.net Indeed, research has confirmed that the difluorination of 3-methyl-2-oxazolidinone leads to an increased anodic stability. researchgate.net

The electrochemical window of an electrolyte determines the voltage range within which it can operate without significant decomposition. The DFNMOmix has demonstrated superior anodic stability compared to its non-fluorinated analog, NMO. researchgate.net

Table 2: Anodic Stability of 1 mol dm⁻³ LiPF₆ Electrolyte Solutions

| Solvent | Anodic Limit (V vs. Li/Li⁺) |

|---|---|

| DFNMOmix | > 5.5 |

| NMO | ~5.0 |

Despite the lower ionic conductivity, the enhanced anodic stability of DFNMOmix makes it a person of interest for applications in high-voltage systems. researchgate.net

Evaluation of Difluorinated Oxazolidinone Mixtures in Battery Cells

To assess the practical applicability of these difluorinated compounds, a mixture of difluorinated 3-methyl-2-oxazolidinones (DFNMOmix), which includes 4,4'-difluoro-3-methyl-2-oxazolidinone, was utilized as an additive in a conventional electrolyte formulation. researchgate.net Specifically, the DFNMOmix was added to an equimolar binary mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC). researchgate.net

The performance of this modified electrolyte was evaluated in a Li/LiCoO₂ coin cell through charge-discharge tests. The results indicated that the addition of DFNMOmix to the EC-DEC based electrolyte suppressed the fading of the discharge capacity during cycling. researchgate.net This suggests that the improved anodic stability of the difluorinated oxazolidinone contributes to the formation of a more stable electrode-electrolyte interface, thereby enhancing the long-term cycling performance of the battery. researchgate.net

Computational Studies for Electrolyte Optimization in Lithium Batteries

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for understanding and optimizing electrolyte systems for lithium batteries. rsc.orgarxiv.orgrsc.org These theoretical approaches provide valuable insights into the fundamental interactions at the molecular level, which govern the macroscopic properties and performance of electrolytes. rsc.org

Understanding the solvation structure of Li⁺ ions within the electrolyte is crucial for optimizing battery performance and stability. arxiv.orgrsc.org Computational studies can elucidate how different solvent molecules, including fluorinated compounds like 4,4-Difluoro-3-methyl-2-oxazolidinone, coordinate with lithium ions and how this affects ion transport and interfacial reactions. arxiv.orgrsc.org

For instance, computational investigations can predict key parameters such as:

Li⁺ Solvation Structures: Determining the coordination number and binding energies of Li⁺ with solvent molecules. arxiv.orgrsc.org

Ion Aggregation: Predicting the formation of ion pairs and larger aggregates, which influences ionic conductivity. arxiv.orgrsc.org

Electrochemical Stability: Calculating the oxidation and reduction potentials of solvent molecules to assess their electrochemical window.

By simulating the behavior of novel electrolyte components like difluorinated oxazolidinones, researchers can screen and identify promising candidates with optimized properties before undertaking extensive experimental work. rsc.org This computational-driven approach accelerates the design and development of advanced electrolytes for next-generation lithium-ion batteries.

Table of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| 4,4-Difluoro-3-methyl-2-oxazolidinone | 4,4'-DFNMO |

| 4,5-Difluoro-3-methyl-2-oxazolidinone | 4,5-DFNMO |

| 3-Methyl-2-oxazolidinone | NMO, 3Me2Ox |

| Ethylene Carbonate | EC |

| Diethyl Carbonate | DEC |

| Propylene Carbonate | PC |

| Lithium Hexafluorophosphate | LiPF₆ |

Advanced Applications in Organic Synthesis and Material Sciences

Utilization of Oxazolidinone Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Oxazolidinones, particularly those popularized by David A. Evans, are a cornerstone of modern asymmetric synthesis. rsc.orgwikipedia.org These chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and often recycled. wikipedia.org The steric environment created by the substituents on the oxazolidinone ring effectively shields one face of the reactive species, leading to high levels of diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and cycloadditions. rsc.orgwikipedia.orgwilliams.edu

The introduction of fluorine into the oxazolidinone scaffold, as in 4,4-Difluoro-3-methyl-2-oxazolidinone, offers a unique modification to this well-established class of chiral auxiliaries. While research on this specific difluorinated derivative is emerging, extensive work on other fluorinated oxazolidinones has demonstrated the potential benefits of such structural changes. umanitoba.ca For instance, a new class of oxazolidinone chiral auxiliaries featuring a perfluoroalkyl functional chain has been synthesized from various α-amino acids. umanitoba.ca This "fluorous" tag allows for the use of standard solution-phase reaction conditions, followed by rapid and efficient purification from crude reaction mixtures using fluorous solid-phase extraction (FSPE). umanitoba.ca

These fluorous oxazolidinone auxiliaries have been successfully employed in a range of stereoselective transformations, including aldol reactions, 1,3-dipolar cycloadditions, and radical conjugate additions. umanitoba.ca The studies highlight their effectiveness in inducing high levels of stereoselectivity, their recyclability, and the simplified purification protocols they enable. umanitoba.ca While specific data on the diastereoselectivity achieved with 4,4-Difluoro-3-methyl-2-oxazolidinone as a chiral auxiliary is not yet widely published, the principles established with other fluorinated analogues suggest its potential to be a valuable tool in asymmetric synthesis. The electron-withdrawing nature of the gem-difluoro group at the 4-position could influence the electronics and conformation of the N-acyl derivative, potentially leading to unique reactivity and selectivity profiles.

Further research into the application of 4,4-Difluoro-3-methyl-2-oxazolidinone as a chiral auxiliary is anticipated to provide detailed insights into its efficacy in controlling stereochemistry.

Exploration as Novel Solvent Systems in Chemical Processes

The search for novel solvents with unique properties is a continuous effort in chemical process development. researchgate.net Oxazolidinones, as a class of heterocyclic compounds, have been investigated as versatile intermediates and, more recently, as potential solvents, particularly in the context of lithium-ion batteries. researchgate.netnih.gov The physical and electrolytic properties of difluorinated 3-methyl-2-oxazolidinones, including 4,4-Difluoro-3-methyl-2-oxazolidinone, have been a subject of study. researchgate.net

A study on difluorinated 3-methyl-2-oxazolidinones reported the synthesis of a mixture containing 4,4-Difluoro-3-methyl-2-oxazolidinone and its isomer, 4,5-difluoro-3-methyl-2-oxazolidinone. researchgate.net The introduction of the difluoro groups was found to influence several key properties of the solvent. researchgate.net

Table 1: Comparison of Physical Properties of 3-Methyl-2-oxazolidinone (NMO) and its Difluorinated Derivatives (DFNMO)

| Property | 3-Methyl-2-oxazolidinone (NMO) | Difluorinated 3-Methyl-2-oxazolidinones (DFNMO mix) |

|---|---|---|

| Relative Permittivity | Higher | Lower |

| Ionic Conductivity | Higher | Lower |

| Dynamic Viscosity | Lower | Higher |

| Anodic Stability | Lower | Higher |

Data sourced from a study on difluorinated 3-methyl-2-oxazolidinones. researchgate.net

The study revealed that difluorination led to a decrease in relative permittivity and ionic conductivity, while increasing the dynamic viscosity and, importantly, the anodic stability. researchgate.net The enhanced anodic stability of the difluorinated oxazolidinones is a particularly desirable characteristic for electrolyte solvents in high-voltage lithium-ion batteries. The addition of the difluorinated 3-methyl-2-oxazolidinone mixture to a standard electrolyte formulation was shown to suppress the fading of discharge capacity in a Li/LiCoO₂ coin cell. researchgate.net

These findings underscore the potential of 4,4-Difluoro-3-methyl-2-oxazolidinone as a component in novel solvent systems for electrochemical applications. Its unique combination of properties, particularly its improved anodic stability, makes it an interesting candidate for further investigation in the development of next-generation energy storage devices.

Role as Synthetic Intermediates for Complex Molecule Construction

Oxazolidinones are not only useful as chiral auxiliaries but also serve as valuable synthetic intermediates for the construction of more complex molecular architectures. nih.govorganic-chemistry.org The oxazolidinone ring can be a stable protecting group for amines and alcohols, and it can also be a precursor to other functional groups. For instance, N-aryl-5-(hydroxymethyl)-2-oxazolidinones are important intermediates in the synthesis of oxazolidinone-based antibacterial agents. researchgate.net

The synthesis of 4,4-Difluoro-3-methyl-2-oxazolidinone itself points to its potential as a synthetic intermediate. It has been prepared through the direct fluorination of 3-methyl-2-oxazolidinone. researchgate.net This process introduces the gem-difluoro functionality, which can be a desirable feature in the target molecule due to the unique properties conferred by fluorine.

While specific examples of the use of 4,4-Difluoro-3-methyl-2-oxazolidinone as an intermediate in the total synthesis of complex natural products or pharmaceuticals are not yet prevalent in the literature, its structure suggests several possibilities. The N-methyl group can be replaced with other substituents, and the oxazolidinone ring can be opened to reveal an amino alcohol functionality. The presence of the difluoro group at the 4-position could influence the reactivity of adjacent functional groups and would be incorporated into the final target molecule, potentially enhancing its biological activity or other properties.

The general synthetic utility of the oxazolidinone ring, combined with the unique features of the gem-difluoro group, positions 4,4-Difluoro-3-methyl-2-oxazolidinone as a promising building block for the synthesis of novel fluorinated compounds.

Molecular Mechanisms of Action for Oxazolidinone Antibacterial Agents General Class Relevance

Ribosomal Target Interaction and Inhibition of Bacterial Protein Synthesis Initiation

The primary cellular target of oxazolidinones is the bacterial ribosome, the intricate machinery responsible for protein synthesis. nih.gov These agents act at a very early stage of this process, specifically inhibiting the initiation phase of translation. oup.comsemanticscholar.org

The initiation of protein synthesis in bacteria involves the assembly of a complex comprising the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and a specialized initiator transfer RNA (tRNA) called N-formylmethionyl-tRNA (fMet-tRNA). nih.govorthobullets.com Oxazolidinones disrupt the formation of this crucial 70S initiation complex. nih.govresearchgate.net By preventing the correct assembly of these components, they effectively halt the entire subsequent process of protein elongation, leading to a bacteriostatic effect. scirp.org Studies have shown that oxazolidinones prevent the formation of the ternary complex consisting of fMet-tRNA, the ribosome, and mRNA. nih.govorthobullets.com

Structural Basis of Binding to the 50S Ribosomal Subunit and 23S rRNA

Oxazolidinones exert their inhibitory effect by binding specifically to the 50S ribosomal subunit. bohrium.comnih.govnih.gov Binding studies have confirmed that these agents interact with the 50S subunit but not the 30S subunit. nih.govnih.gov The binding site is located at the peptidyl transferase center (PTC), a critical region within the 50S subunit responsible for catalyzing peptide bond formation. oup.comresearchgate.netpnas.org

X-ray crystallography studies have revealed that oxazolidinones bind within the A-site pocket of the PTC. pnas.orgacs.org This binding site is predominantly composed of 23S ribosomal RNA (rRNA), which is a key structural and catalytic component of the ribosome. scirp.orgnih.gov The interaction is stabilized by the drug's placement within a pocket formed by universally conserved nucleotides of the 23S rRNA. nih.gov Key rRNA residues in domain V of the 23S rRNA are involved in the binding of oxazolidinones. nih.govcambridge.org The binding of the oxazolidinone molecule stabilizes a specific, nonproductive conformation of nucleotide U2585, which is critical for peptide bond formation. pnas.org

Structure Activity Relationship Sar Investigations in Oxazolidinone Antibacterials

Influence of Substituent Modification on Antimicrobial Efficacy

Early SAR studies established the core pharmacophore necessary for antibacterial activity, which includes the oxazolidinone A-ring, an N-aryl B-ring, and a C5-position side chain. researchgate.netresearchgate.net Fine-tuning of substituents at these key positions has been a primary strategy for enhancing the therapeutic profile of this antibiotic class.

The stereochemistry at the C5 position of the oxazolidinone ring is an absolute requirement for antibacterial activity. kcl.ac.uk Research has consistently shown that only the (S)-configuration is active, making it a non-negotiable feature in the design of all potent oxazolidinone antibacterials. researchgate.netkcl.ac.uk This specific spatial arrangement is essential for the molecule to bind correctly to its ribosomal target.

The functionalization of the C5 side chain is also a key determinant of efficacy. The 5-acetamidomethyl substituent, present in the first-in-class drug linezolid (B1675486), was identified as a crucial component for potent activity in early SAR studies. nih.gov However, further research has demonstrated that this moiety can be modified to improve activity against certain resistant strains. For instance, replacing the acetamide (B32628) group with a hydroxymethyl or a 1,2,3-triazole substituent can help retain activity against strains carrying the cfr resistance gene. nih.gov Continued exploration has led to the discovery of other alternatives to the traditional acylaminomethyl group, such as 1,2,3-triazol-2-yl-methyl, which can maintain or even enhance antibacterial potency. nih.gov Novel series featuring a C-5 carboxamide functionality, known as "reverse amides," have also been developed, representing a new direction in side-chain modification. nih.gov

Substitutions on the aromatic B-ring, which is the N-aryl group attached to the oxazolidinone core, significantly modulate the drug's properties. A fluorine atom at the meta-position of this phenyl ring has been shown to increase biological activity and is a common feature in many potent oxazolidinones, including linezolid. nih.govmdpi.com

Fluorination at other positions of the oxazolidinone scaffold has also been explored to enhance potency, particularly against resistant mutants. The introduction of a difluoro group can have a notable impact on biological activity. For example, a difluoro analog of torezolid was tested against S. aureus strains with specific ribosomal mutations that confer resistance. While torezolid itself showed potent activity, the difluoro analog demonstrated a higher minimum inhibitory concentration (MIC) against a strain with the G2447T mutation, indicating that this specific modification could decrease potency against certain resistance profiles. researchgate.net

| Compound | S. aureus Strain (Resistance Mutation) | MIC (μg/ml) | Source |

|---|---|---|---|

| Torezolid (TR-700) | G2447T Mutant | 4 | researchgate.net |

| Difluoro analog of TR-700 | 8 | researchgate.net |

Strategies for Addressing Bacterial Resistance to Oxazolidinones

The emergence of bacterial resistance to linezolid, though still relatively rare, has prompted significant research into understanding its mechanisms and designing drugs that can overcome them. Resistance is primarily mediated by mutations in the bacterial ribosome or by enzymatic modification of the ribosomal RNA (rRNA).

The most common mechanism of resistance to oxazolidinones involves specific point mutations in the gene encoding 23S rRNA, a component of the 50S ribosomal subunit where these drugs bind. ukhsa.gov.uk The G2576U mutation (using E. coli numbering) is the most frequently identified change in resistant clinical isolates of both staphylococci and enterococci. ukhsa.gov.uknih.gov Another well-characterized mutation is G2447U, which was initially found in laboratory-derived resistant strains but has since been detected in clinical isolates. nih.govnih.govoup.com These mutations are clustered within Domain V of the 23S rRNA, confirming this region as the primary site of drug interaction. nih.gov The level of resistance often correlates with the number of mutated rRNA gene copies in the bacterial chromosome, a phenomenon known as a gene-dosage effect. ukhsa.gov.ukoup.com

| Mutation | Typical Organisms | Significance | Source |

|---|---|---|---|

| G2576U | Staphylococci, Enterococci | Most common mutation in clinical isolates; resistance level correlates with number of mutated alleles. | ukhsa.gov.uknih.govoup.com |

| G2447U | Staphylococci | Identified in both laboratory and clinical resistant isolates. | nih.govnih.govpsu.edu |

A primary goal in modern oxazolidinone research is the development of analogs with potent activity against resistant pathogens, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and strains harboring the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene encodes a methyltransferase that modifies an adenine (B156593) nucleotide (A2503) in the 23S rRNA, reducing the binding affinity of several classes of antibiotics, including oxazolidinones. nih.gov

Second-generation oxazolidinones, such as torezolid and radezolid, were designed for enhanced potency and activity against resistant strains. nih.gov Torezolid, in particular, has shown that it maintains its potency against many linezolid-resistant strains, including those that are cfr-positive. nih.govnih.gov SAR studies reveal that optimizing the C- and D-rings (substituents on the B-ring) is crucial for activity against all strains, as these parts of the molecule interact with more conserved regions of the ribosomal binding site. nih.gov Furthermore, modifications to the C5 side chain, such as replacing the acetamide group, can be a key strategy to retain activity against cfr-mediated resistance. nih.gov

| Compound | S. aureus Strain (Resistance Mechanism) | MIC (μg/ml) | Source |

|---|---|---|---|

| Linezolid | Wild-Type | 1 | nih.gov |

| cfr-positive | 8 | nih.gov | |

| Torezolid (TR-700) | Wild-Type | 0.25 | nih.gov |

| cfr-positive | 0.5 | nih.gov | |

| Radezolid | Wild-Type | 0.5 | nih.gov |

| cfr-positive | 2 | nih.gov |

Development of Novel Oxazolidinone Structural Classes

To stay ahead of evolving resistance and to improve upon the properties of existing drugs, researchers are actively developing novel structural classes of oxazolidinones. These efforts involve significant modifications to the established pharmacophore. One such approach is the creation of molecules with diverse, fused heteroaryl C-rings, such as a benzoxazinone (B8607429) substructure, which have demonstrated superior activity compared to linezolid against a range of bacteria. nih.gov Another innovative strategy involves altering the C5 side chain to create "reverse amides," which represent a distinct series of oxazolidinones that effectively block bacterial protein synthesis. nih.gov These new structural frameworks offer promising avenues for the discovery of future antibacterial agents with improved efficacy and the ability to overcome current resistance challenges.

Hybrid Antibacterial Constructs (e.g., Oxazolidinone-Fluoroquinolone Hybrids)

The strategy of creating hybrid molecules by covalently linking two different pharmacophores has emerged as a promising approach to combat the rise of multidrug-resistant bacteria. nih.gov In the realm of oxazolidinone research, a significant focus has been on the development of hybrids that incorporate a fluoroquinolone moiety. This approach is rooted in the complementary mechanisms of action of the two parent drug classes: oxazolidinones inhibit bacterial protein synthesis, while fluoroquinolones target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govnih.gov The resulting dual-action hybrids have the potential to not only exhibit a broader spectrum of activity but also to overcome existing resistance mechanisms to either class when used alone. nih.govresearchgate.net

Research into oxazolidinone-fluoroquinolone hybrids has yielded several promising compounds with potent antibacterial activity. For instance, a series of new hybrids, including OBP-4 and OBP-5, demonstrated excellent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Notably, OBP-4 was found to be twice as active as Cadazolid, an oxazolidinone-fluoroquinolone hybrid that has been in clinical trials. nih.gov While the activity of these initial hybrids against Gram-negative bacteria was limited, they showed significant potency against Gram-positive pathogens, often exceeding that of linezolid. nih.gov

The antibacterial efficacy of these hybrids is influenced by the specific structural linkage between the oxazolidinone and fluoroquinolone cores. Studies have shown that a 4-piperidinemethanol-derived linker can lead to augmented potency and a reduced propensity for resistance development. researchgate.net The mechanism of action for these hybrids is consistent with a combination of protein synthesis and gyrase/topoisomerase IV inhibition, with the contribution of each mechanism being structure-dependent. nih.gov

Below is a data table summarizing the in vitro antibacterial activities (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative oxazolidinone-fluoroquinolone hybrids against various bacterial strains.

| Compound | S. aureus (MRSA) | E. faecium (VRE) | S. agalactiae (Levofloxacin-resistant) |

| OBP-4 | 0.5 | 0.25 | 0.5 |

| OBP-5 | 1 | 0.5 | 1 |

| Linezolid | 2 | 1 | 2 |

| Ciprofloxacin | >128 | >128 | >128 |

| Cadazolid | 1 | 0.5 | 1 |

| Data sourced from literature. nih.gov |

Exploration of C-Ring Modifications for Enhanced Activity Against Gram-Negative Pathogens and Overcoming Efflux

A significant hurdle for oxazolidinone antibiotics is their generally modest activity against Gram-negative bacteria. This is largely attributed to the formidable outer membrane of these pathogens, which acts as a permeability barrier, and the presence of efficient efflux pumps that actively expel the drug from the cell. nih.govnih.gov Consequently, a major focus of structure-activity relationship (SAR) studies has been the modification of the C-ring of the oxazolidinone scaffold to address these challenges. acs.orgacs.org

Research has shown that the structural characteristics of the C-ring have a substantial impact on the antibacterial activity, even more so than modifications to the B-ring. acs.orgacs.org One key finding is that incorporating a pyridyl ring as the C-ring is generally preferable to a phenyl ring for enhanced antibacterial potency. acs.orgacs.org Furthermore, strategic substitutions on the C-ring and adjacent structures can play a crucial role. For example, the introduction of a cyano group at the C-6 position of an azabicyclo[3.1.0]hex-3-yl ring system was found to significantly boost antibacterial activity. acs.org

To rationally overcome the permeation and efflux barriers of Gram-negative bacteria like Escherichia coli, researchers have proposed design principles based on specific physicochemical properties. These include maintaining a low molecular weight (under 400 Da), high polarity (clogD7.4 < 1), and a zwitterionic character at physiological pH. nih.gov Studies have shown that analogs conforming to these guidelines are better able to bypass the outer membrane barrier. nih.gov Moreover, limiting the number of rotatable bonds to four or fewer has also been associated with improved evasion of these barriers. nih.gov

Efflux pumps, particularly the Resistance-Nodulation-Cell Division (RND) family transporter AcrB in E. coli, are major contributors to oxazolidinone resistance. asm.org However, specific modifications to the oxazolidinone C-ring can influence a compound's susceptibility to efflux. For instance, a study of oxazolidinones with diverse C-ring functionalities revealed that small structural changes can be sufficient to overcome efflux and permeation issues. nih.gov This has led to the identification of analogs with activity against challenging Gram-negative pathogens like E. coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov The fluoroquinolone-oxazolidinone hybrid, Cadazolid, was surprisingly found to be a substrate for the YhiV (MdtF) efflux pump, another RND-type transporter in E. coli. asm.org

The following table presents the Minimum Inhibitory Concentrations (MICs) for representative oxazolidinones with C-ring modifications against various bacterial strains, illustrating the impact of these modifications on antibacterial activity.

| Compound | S. aureus | S. pneumoniae | H. influenzae | M. catarrhalis |

| Compound [I] | 0.25 | 0.25 | 2 | 2 |

| Compound [II] | 0.25 | <0.06 | 2 | 1 |

| Compound [III] | 2 | 0.5 | 4 | 2 |

| Data sourced from literature. bioworld.com | ||||

| Compounds [I], [II], and [III] are representative conformationally restricted C-ring oxazolidinones with varying substitutions. bioworld.com |

Preclinical in Vitro Biological Activity Studies

Antimicrobial Spectrum Against Clinically Relevant Multi-Drug Resistant Gram-Positive Pathogens (e.g., MRSA, VRE, Penicillin-Resistant Streptococci)

No studies were identified that specifically evaluated the in vitro activity of 4,4-Difluoro-3-methyl-2-oxazolidinone against multi-drug resistant Gram-positive pathogens.

For context, the oxazolidinone class, in general, exhibits potent activity against a range of clinically important Gram-positive bacteria. mdpi.com This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. nih.govmurdoch.edu.au For instance, the novel oxazolidinone contezolid (B1676844) has demonstrated considerable in vitro activity against MRSA and VRE isolates, with MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) of 0.5 and 1.0 μg/mL, respectively. nih.govmurdoch.edu.au Another oxazolidinone, AZD2563, has shown activity against staphylococci, pneumococci, and enterococci with MICs generally ranging from 0.25 to 2 mg/L. scispace.com

Evaluation of Activity Against Gram-Negative Bacterial Strains, Including Engineered Analogs

There is no available data on the in vitro activity of 4,4-Difluoro-3-methyl-2-oxazolidinone or its specifically engineered analogs against Gram-negative bacterial strains.

The outer membrane of Gram-negative bacteria typically presents a significant barrier to oxazolidinones, limiting their activity. nih.gov However, research efforts are ongoing to design oxazolidinone analogs with improved penetration and efficacy against these challenging pathogens. nih.govnih.gov Some studies have explored modifications to the oxazolidinone structure, such as creating conformationally restricted C-ring analogs, which have shown some activity against fastidious Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis. bioworld.com For example, one such analog displayed MICs of 2 µg/ml against these strains. bioworld.com Other research has focused on developing oxazolidinones as inhibitors of DNA gyrase and topoisomerase IV, which could confer activity against Gram-negative organisms like E. coli. nih.govresearchgate.net

Assessment of Antitubercular Efficacy Against Mycobacterium Species (e.g., M. tuberculosis, M. vaccae)

No published studies have assessed the antitubercular efficacy of 4,4-Difluoro-3-methyl-2-oxazolidinone against Mycobacterium species.

The oxazolidinone class has shown significant promise for the treatment of tuberculosis, particularly multidrug-resistant strains. frontiersin.orgfrontiersin.org Several oxazolidinones, including sutezolid, delpazolid, and contezolid, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. frontiersin.orgfrontiersin.org Sutezolid, for instance, has demonstrated potent activity, with MIC50 and MIC90 values of 0.0625 µg/ml and 0.125 µg/ml, respectively, against clinical M. tuberculosis isolates. frontiersin.org Another analog, delpazolid, showed an MIC90 of 0.5 mg/liter against multidrug-resistant M. tuberculosis. nih.gov The activity of these compounds underscores the potential of the oxazolidinone scaffold in developing new antitubercular agents. researchgate.netnih.gov

Determination of Minimal Inhibitory Concentrations (MICs) for Novel Oxazolidinone Analogs

No novel analogs specifically derived from the 4,4-Difluoro-3-methyl-2-oxazolidinone backbone with corresponding MIC data have been reported in the scientific literature.

The development of novel oxazolidinone analogs is an active area of research, with numerous studies reporting the synthesis and MIC values of new derivatives. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity against several Gram-positive bacteria, with some compounds exhibiting MIC values comparable to linezolid (B1675486). frontiersin.orgnih.gov Another study focused on the synthesis of oxazolidinone analogs with activity against M. smegmatis, with one derivative showing an MIC of 8 mg/L. nih.gov These examples highlight the ongoing efforts to explore the structure-activity relationships within the oxazolidinone class to identify new and more potent antibacterial agents. researchgate.netnih.gov

Advanced Analytical Methodologies for Detection and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of individual components in a mixture. For 4,4-Difluoro-3-methyl-2-oxazolidinone, these methods would be instrumental in separating it from isomers and other impurities.

Coupled with UV-Vis and Diode Array Detection

HPLC and UPLC systems are commonly coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detectors (DAD) for the detection of analytes. Since the oxazolidinone ring system contains a chromophore, it is expected that 4,4-Difluoro-3-methyl-2-oxazolidinone would be detectable by UV absorption. A DAD would be particularly useful as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

While a specific method for 4,4-Difluoro-3-methyl-2-oxazolidinone is not published, a typical reversed-phase HPLC method for a related oxazolidinone, such as 4-phenyl-2-oxazolidinone, can be adapted. sigmaaldrich.com

Table 1: Representative HPLC-UV/DAD Parameters for Oxazolidinone Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For a similar compound, a mobile phase of 0.5% triethylamine (B128534) acetate (pH 4.1) and methanol (B129727) (80:20) has been used. sigmaaldrich.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detector | UV/DAD at a wavelength where the compound exhibits maximum absorbance (e.g., 220-280 nm). For a related compound, detection was at 254 nm. sigmaaldrich.com |

| Injection Volume | 5 - 20 µL |

This table presents a hypothetical HPLC method based on established practices for similar compounds, as specific data for 4,4-Difluoro-3-methyl-2-oxazolidinone is not available.

Integration with Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

For highly sensitive and selective detection, particularly at trace levels, coupling HPLC or UPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is invaluable for the analysis of complex matrices and for pharmacokinetic studies.

An LC-MS/MS method for the trace analysis of a related compound, 3,4-difluoronitrobenzene (B149031) (an impurity in the synthesis of the oxazolidinone antibiotic linezolid), has been developed, demonstrating the applicability of this technique to fluorinated compounds within this class. nih.gov This method achieved a low limit of quantification (LOQ) of 5 ng/mL. nih.gov The principles of this method can be applied to develop a specific assay for 4,4-Difluoro-3-methyl-2-oxazolidinone.

Table 2: Representative LC-MS/MS Parameters for Fluorinated Oxazolidinone-Related Compound Analysis

| Parameter | Example Condition |

|---|---|

| Chromatography | UPLC with a C18 column |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI has been shown to be effective for related fluorinated compounds. nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions. |

| Example Transition | For 4,4-Difluoro-3-methyl-2-oxazolidinone (Molecular Weight: 137.08 g/mol nih.gov), a possible precursor ion [M+H]⁺ would be m/z 138.1. Product ions would be determined through fragmentation studies. |

This table illustrates potential LC-MS/MS parameters based on methods for analogous compounds, as a specific method for 4,4-Difluoro-3-methyl-2-oxazolidinone is not documented in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Phytoconstituent Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For 4,4-Difluoro-3-methyl-2-oxazolidinone, its applicability would depend on its thermal stability and volatility. Given its predicted boiling point, GC-MS could be a viable method, particularly for the analysis of reaction mixtures and for the identification of volatile impurities.

While no specific GC-MS method for 4,4-Difluoro-3-methyl-2-oxazolidinone has been found, GC-MS is widely used for the analysis of small heterocyclic molecules. The analysis of oxazolidine (B1195125) derivatives has been reported, suggesting the feasibility of this technique.

Table 3: Postulated GC-MS Parameters for the Analysis of 4,4-Difluoro-3-methyl-2-oxazolidinone

| Parameter | Example Condition |

|---|---|

| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate. |

| Inlet Temperature | 250 °C (to be optimized based on thermal stability). |

| Oven Program | A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to elute the compound and any impurities. |

| Ionization Source | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Scan Range | m/z 40-400. |

This table provides a hypothetical set of GC-MS parameters, as specific experimental data for 4,4-Difluoro-3-methyl-2-oxazolidinone is not available.

Complementary Spectroscopic (e.g., Spectrofluorimetry) and Electrochemical Detection Methods (e.g., Voltammetry)

Beyond chromatographic techniques, other analytical methods can provide complementary information or offer advantages in specific applications.

Spectrofluorimetry: The native fluorescence of 4,4-Difluoro-3-methyl-2-oxazolidinone would need to be experimentally determined. If the compound is fluorescent, spectrofluorimetry could offer a highly sensitive and selective detection method, especially when coupled with HPLC. The introduction of fluorine atoms can sometimes enhance fluorescence quantum yields.

Electrochemical Detection: Electrochemical methods, such as voltammetry, can be used for the quantification of electroactive compounds. The oxazolidinone structure can be susceptible to oxidation or reduction at an electrode surface. For instance, a differential pulse voltammetry (DPV) method has been developed for the quantification of the oxazolidinone antibiotic linezolid (B1675486). This suggests that an electrochemical method could potentially be developed for 4,4-Difluoro-3-methyl-2-oxazolidinone, offering a rapid and cost-effective analytical approach.

Computational Chemistry and Molecular Modeling in Oxazolidinone Research

Structure-Activity and Structure-Uptake Relationship (SAR/SUR) Modeling

While traditionally associated with drug discovery, the principles of Structure-Activity Relationship (SAR) modeling are broadly applicable to materials science, where they can be termed Structure-Property Relationships (SPR). For 4,4-Difluoro-3-methyl-2-oxazolidinone, these models are crucial for understanding how its specific structural features influence its macroscopic properties, particularly in electrolyte applications.

The introduction of two fluorine atoms at the C4 position is the most significant structural modification compared to its parent compound, 3-methyl-2-oxazolidinone. This gem-difluoro substitution profoundly alters the molecule's electronic profile and steric configuration. SAR/SPR analysis focuses on correlating these changes with observable properties. For instance, the strong electron-withdrawing nature of the fluorine atoms is known to enhance the anodic stability of the molecule, a critical property for high-voltage electrolytes. researchgate.net However, this same modification can lead to changes in other essential properties. Studies on difluorinated 3-methyl-2-oxazolidinones have shown that fluorination can lead to an increase in viscosity and a decrease in ionic conductivity, which are generally undesirable for an electrolyte solvent. researchgate.netresearchgate.net

SAR/SPR models would systematically quantify these trade-offs. By comparing a series of related compounds, researchers can build predictive models that link structural descriptors (e.g., degree of fluorination, position of fluorine atoms, nature of the N-substituent) to key performance metrics.

Table 1: Hypothetical Structure-Property Relationship (SPR) Data for Oxazolidinone Derivatives This table illustrates the type of data used in SPR analysis to compare how structural changes affect key electrolyte properties.

| Compound | Substitution | Anodic Stability (V vs. Li/Li+) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |

| 3-methyl-2-oxazolidinone | None | 4.5 | 2.8 | 8.5 |

| 4,4-Difluoro-3-methyl-2-oxazolidinone | 4,4-Difluoro | >5.5 | 5.1 | 4.2 |

| 4,5-Difluoro-3-methyl-2-oxazolidinone | 4,5-Difluoro | >5.5 | 4.8 | 4.9 |

| 3-ethyl-2-oxazolidinone | N-Ethyl | 4.4 | 3.5 | 7.9 |

Molecular Docking and Ribosomal Binding Site Prediction

The oxazolidinone scaffold is famous in medicinal chemistry for its role in antibiotics that target the bacterial ribosome. Although 4,4-Difluoro-3-methyl-2-oxazolidinone is primarily investigated for electrochemical applications, molecular docking simulations can be employed to hypothetically assess its potential interaction with the ribosomal target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. In the context of oxazolidinone antibiotics, the target is the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). Docking simulations would place 4,4-Difluoro-3-methyl-2-oxazolidinone into this binding pocket. The simulation would then calculate a scoring function, often an estimation of binding free energy, to predict the strength of the interaction. Key interactions would involve hydrogen bonds with specific rRNA nucleotides and hydrophobic interactions within the pocket. The gem-difluoro group at the C4 position would be expected to alter the binding mode compared to non-fluorinated analogs, potentially influencing steric fit and electrostatic interactions.

Table 2: Hypothetical Molecular Docking Results at the Bacterial 50S Ribosome PTC This table presents plausible data from a docking simulation, comparing the title compound to a known antibiotic.

| Compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Predicted) | Key Hydrophobic Interactions (Predicted) |

| Linezolid (B1675486) (reference antibiotic) | -9.8 | N-H with G2576 | Acetyl group with C2452 |

| 4,4-Difluoro-3-methyl-2-oxazolidinone | -6.5 | Carbonyl O with U2585 | Methyl group with A2451; CF2 group with C2063 |

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for gaining mechanistic insights into the behavior of molecules like 4,4-Difluoro-3-methyl-2-oxazolidinone, especially concerning its electrochemical stability and interactions within an electrolyte.

DFT calculations can predict a variety of molecular properties, including oxidation and reduction potentials, which are crucial for determining the electrochemical stability window of an electrolyte solvent. For 4,4-Difluoro-3-methyl-2-oxazolidinone, DFT helps to explain why the difluorination at the C4 position increases its anodic stability. researchgate.net The calculations show that the electron-withdrawing fluorine atoms lower the energy of the Highest Occupied Molecular Orbital (HOMO), making it more difficult to remove an electron (i.e., to oxidize the molecule).

Furthermore, DFT is used to model the interactions between the solvent molecule and lithium ions (Li+). By optimizing the geometry of Li+ complexes with one or more solvent molecules, researchers can understand the structure of the Li+ solvation sheath. researchgate.net Transition state analysis using DFT can also elucidate decomposition mechanisms, identifying the energy barriers for various degradation pathways and helping to design more robust electrolyte formulations.

Table 3: Selected DFT-Calculated Properties for Oxazolidinone Solvents This table shows representative data obtained from DFT calculations to compare electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Oxidation Potential (V) |

| 3-methyl-2-oxazolidinone | -7.1 | 1.5 | 4.6 |

| 4,4-Difluoro-3-methyl-2-oxazolidinone | -7.8 | 1.1 | 5.7 |

Application of Principal Component Analysis (PCA) in Compound Design and Analysis

Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. In compound design, PCA is a powerful tool for visualizing trends and identifying key property differentiators within a large dataset of chemical analogs.

For a library of oxazolidinone derivatives designed for electrolyte use, a number of physicochemical properties would be measured or calculated, such as viscosity, dielectric constant, ionic conductivity, anodic stability, melting point, and dipole moment. researchgate.net This multi-dimensional dataset can be difficult to interpret directly. PCA reduces this complexity by transforming the data into a few principal components (PCs), where the first PC accounts for the largest possible variance in the data, and each succeeding component has the highest variance possible under the constraint that it is orthogonal to the preceding components.

Table 4: Hypothetical PCA Loadings for Key Electrolyte Descriptors This table indicates how much each original property might contribute to the first two Principal Components.

| Property Descriptor | Loading on Principal Component 1 (PC1) | Loading on Principal Component 2 (PC2) |

| Anodic Stability | 0.85 | 0.15 |

| Viscosity | 0.79 | 0.21 |

| Ionic Conductivity | -0.65 | 0.45 |

| Dielectric Constant | -0.58 | 0.52 |

Solvation Studies and Gibbs Free Energy Calculations for Electrolyte Systems

The performance of an electrolyte is fundamentally governed by the solvation of the salt cations (e.g., Li+) by the solvent molecules. Computational solvation studies for 4,4-Difluoro-3-methyl-2-oxazolidinone are critical for understanding its role as a potential co-solvent or additive in lithium-ion batteries.

Gibbs free energy calculations are essential for quantifying the thermodynamics of the solvation process. researchgate.net The Gibbs free energy of solvation (ΔG_solv) indicates the stability of the solvated ion complex. For example, a highly negative ΔG_solv for a [Li(solvent)n]+ complex suggests a very stable solvation sheath. researchgate.net By comparing the ΔG_solv for different solvents or co-solvents, researchers can predict how additives like 4,4-Difluoro-3-methyl-2-oxazolidinone might compete with other solvents like ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC) in the Li+ coordination sphere, which in turn affects ion transport and the formation of the solid electrolyte interphase (SEI). Studies have shown that difluorination of 3-methyl-2-oxazolidinone to produce a mixture containing 4,4'-DFNMO can be beneficial as an additive to suppress discharge capacity fading in lithium-ion cells. researchgate.netresearchgate.net

Table 5: Comparative Gibbs Free Energy of Solvation for Li+ Complexes This table provides illustrative calculated energy values to compare the stability of Li+ solvated by different molecules.

| Solvated Complex | Calculated Gibbs Free Energy of Solvation (ΔG_solv) (kcal/mol) |

| [Li(Ethylene Carbonate)4]+ | -45.2 |

| [Li(3-methyl-2-oxazolidinone)4]+ | -41.7 researchgate.net |

| [Li(4,4-Difluoro-3-methyl-2-oxazolidinone)4]+ | -38.5 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-3-methyl-2-oxazolidinone, and how can reaction efficiency be optimized?

- Methodology : Begin with fluorination of the oxazolidinone precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor reaction progress via NMR to track fluorine incorporation . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .

Q. How can the crystal structure of 4,4-Difluoro-3-methyl-2-oxazolidinone be determined experimentally?

- Methodology : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/dichloromethane). Collect X-ray diffraction data using a Bruker D8 Venture diffractometer. Refine the structure using SHELXL for small-molecule crystallography, leveraging its robust handling of disordered fluorine atoms and methyl groups . Validate bond lengths and angles against Cambridge Structural Database (CSD) entries for analogous oxazolidinones.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use , , and NMR (e.g., 400 MHz spectrometer) in deuterated solvents (CDCl or DMSO-d). Compare chemical shifts with DFT-calculated values for assignment .

- IR : Identify carbonyl (C=O) and C-F stretches (1000–1300 cm) via ATR-FTIR.

- MS : Confirm molecular weight via ESI-TOF or EI-MS, ensuring isotopic patterns match theoretical predictions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoro group influence the reactivity of the oxazolidinone ring in cross-coupling reactions?

- Methodology : Perform kinetic studies using Suzuki-Miyaura coupling with aryl boronic acids. Compare reaction rates with non-fluorinated analogs via LC-MS monitoring. Employ DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and transition states. Publish contradictions in reactivity trends, such as unexpected steric hindrance from the methyl group offsetting electronic effects .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound in enzyme inhibition assays?

- Methodology : Re-evaluate assay conditions (pH, temperature, co-solvents) using standardized protocols (e.g., NIH Assay Guidance Manual). Perform dose-response curves with triplicate measurements to identify outliers. Use molecular docking (AutoDock Vina) to correlate activity with binding poses in target proteins. Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can computational modeling predict the metabolic stability of 4,4-Difluoro-3-methyl-2-oxazolidinone in drug discovery pipelines?

- Methodology : Run in silico ADMET predictions using Schrödinger’s QikProp or ADMET Predictor. Compare metabolic sites (e.g., CYP450-mediated oxidation) with experimental microsomal stability data. Refine models by incorporating fluorine-specific parameters (e.g., C-F bond dissociation energies) .

Experimental Design & Data Analysis

Q. What controls are essential when assessing the compound’s stability under varying pH conditions?

- Methodology : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Use LC-MS to quantify degradation products hourly. Include positive controls (e.g., hydrolytically unstable esters) and negative controls (inert solvents). Analyze kinetic data with MATLAB or GraphPad Prism to calculate half-lives .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodology : Implement DoE (Design of Experiments) to identify critical factors (e.g., reagent purity, stirring rate). Use ANOVA to assess significance. Standardize purification protocols (e.g., automated flash chromatography) and document deviations in lab notebooks .

Safety & Compliance

Q. What safety protocols are mandated for handling fluorinated oxazolidinones in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。